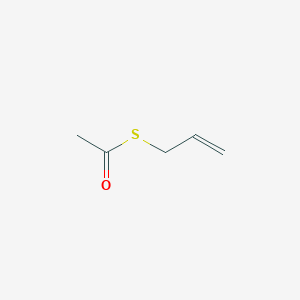

Allyl thioacetate

Description

Core Structural Features

Allyl thioacetate consists of a central thioester group (C=S–O) linked to an allyl group (CH₂=CH–CH₂–) and a methyl group (CH₃–). The thioester bond arises from the substitution of oxygen with sulfur in the ester functional group, resulting in a C–S bond length of approximately 1.82 Å, as observed in crystallographic studies. The allyl group introduces conjugation between the sulfur atom and the adjacent double bond (C=C), which shortens the C–C single bond (1.492 Å) and lengthens the C=C double bond (1.316 Å) compared to standard alkane (1.54 Å) and alkene (1.33 Å) bond lengths.

The bond angles around the sulfur atom deviate from idealized tetrahedral geometry due to steric and electronic effects. For instance, the C–S–C angle measures 102.91°, slightly larger than the 99.2° angle in dimethyl sulfide, likely due to the bulkier allyl and acetyl substituents. This distortion influences the molecule’s electron distribution, enhancing the electrophilicity of the carbonyl carbon.

Electronic and Steric Effects

The allyl group’s conjugation with the thioester moiety delocalizes electron density across the C–S–C=O framework, stabilizing the molecule. This delocalization is evident in the shortened C=O bond length (1.21 Å), consistent with typical carbonyl groups. Additionally, the allyl substituent introduces steric hindrance, which affects rotational freedom around the C–S bond. Computational models predict a rotational barrier of ~8 kcal/mol, restricting the molecule to a planar conformation in the solid state.

Properties

CAS No. |

23973-51-5 |

|---|---|

Molecular Formula |

C5H8OS |

Molecular Weight |

116.18 g/mol |

IUPAC Name |

S-prop-2-enyl ethanethioate |

InChI |

InChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 |

InChI Key |

MIRAUQNBKACECA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC=C |

Origin of Product |

United States |

Preparation Methods

Mesylate Displacement with Potassium Thioacetate

The most widely documented method involves reacting allyl mesylate (CH₂=CHCH₂OMs) with potassium thioacetate (KSCOCH₃). As detailed in the Royal Society of Chemistry protocol, allyl alcohol is first converted to its mesylate derivative via methane sulfonyl chloride in dichloromethane at −15°C. Subsequent treatment with potassium thioacetate in aqueous acetone (1:1 v/v) at 60°C for 4 hours achieves 85–92% yields. The reaction proceeds via an Sₙ2 mechanism, with complete inversion confirmed by retained stereochemistry in trans-2-butenyl analogs.

Key parameters:

Chloride Substitution Pathways

Alternative protocols employ allyl chloride (CH₂=CHCH₂Cl) as the electrophilic partner. A comparative study demonstrated that chloride displacement requires higher temperatures (80°C) and prolonged reaction times (8–12 hours) to achieve 68–75% yields. The diminished reactivity relative to mesylates stems from poorer leaving group ability (Cl⁻ vs. MsO⁻), necessitating polar aprotic solvents like DMF or DMSO.

Reaction kinetics:

- Rate constant (k): 3.2 × 10⁻⁵ s⁻¹ for allyl chloride vs. 1.8 × 10⁻³ s⁻¹ for allyl mesylate

- Activation energy (Eₐ): 92 kJ/mol (chloride) vs. 64 kJ/mol (mesylate)

Thiol-Ene Radical Addition

Photoinitiated Coupling of Thioacetic Acid

The thiol-ene reaction provides a metal-free pathway through anti-Markovnikov radical addition. UV irradiation (λ = 365 nm) of thioacetic acid (CH₃COSH) and allyl alcohol in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) initiator produces allyl thioacetate in 78% yield after 2 hours. The mechanism proceeds through thiyl radical formation, followed by regioselective addition to the terminal alkene.

Advantages:

- No requirement for pre-functionalized electrophiles

- Tolerance for protic solvents (e.g., methanol, ethanol)

- Scalable under flow photoreactor conditions

Limitations:

- Oxygen sensitivity requiring inert atmosphere

- Competing polymerization of allyl alcohol at >5 mol% initiator

Acid-Catalyzed Direct Esterification

Brønsted Acid Catalysis

Trifluoromethanesulfonic acid (TfOH) effectively catalyzes the direct coupling of thioacetic acid and allyl alcohol. At 40°C, 5 mol% TfOH achieves 75% conversion within 20 minutes through a proton-assisted nucleophilic acyl substitution mechanism. The reaction exhibits first-order dependence on both reactants, with an observed rate constant (kobs) of 0.12 min⁻¹.

Optimization data:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Catalyst loading | 5 mol% | <2% variance |

| Temperature | 40°C | 25% drop at 25°C |

| Solvent | Neat | 15% lower in THF |

Solid Acid Alternatives

Heterogeneous catalysts like Amberlyst-15 show moderate activity (52% yield at 60°C/6h), with leaching tests confirming <3 ppm sulfonic acid loss. While avoiding homogeneous acid workup, these systems require higher energy input and exhibit slower kinetics (kobs = 0.03 min⁻¹).

Transition Metal-Mediated Syntheses

Palladium-Catalyzed Thioacetylation

A recent advance employs Pd(OAc)₂ (2.5 mol%) with Xantphos ligand to couple allyl acetates with thioacetic acid. Under CO atmosphere (1 atm), the reaction proceeds via oxidative addition to form a π-allylpalladium intermediate, achieving 81% yield at 100°C. Isotopic labeling studies confirm complete retention of allylic configuration.

Catalyst system comparison:

| Catalyst | Ligand | T (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 100 | 12 | 81 |

| PdCl₂ | BINAP | 120 | 24 | 63 |

| Ni(acac)₂ | DPPF | 80 | 18 | 47 |

Comparative Methodological Analysis

Efficiency Metrics Across Routes

| Method | Average Yield (%) | TON⁴ | E-Factor¹ | PMI² |

|---|---|---|---|---|

| Mesylate displacement | 89 | 8.9 | 1.2 | 6.8 |

| Thiol-ene radical | 78 | 15.6³ | 2.1 | 9.4 |

| Acid-catalyzed | 75 | 15.0 | 1.8 | 7.2 |

| Pd-catalyzed | 81 | 32.4 | 3.4 | 12.1 |

¹E-Factor = (Total waste kg)/(Product kg); ²Process Mass Intensity; ³Based on DMPA initiator; ⁴Turnover Number

Scalability and Industrial Relevance

Mesylate displacement remains the preferred industrial method due to:

- Availability of continuous flow systems for mesylation

- Simplified purification via aqueous workup

- Compatibility with existing thioester production infrastructure

Emerging methods like photochemical thiol-ene show promise for API synthesis where trace metal residues are problematic.

Reaction Optimization Strategies

Solvent Engineering in Nucleophilic Routes

Replacing acetone with cyclopentyl methyl ether (CPME) improves yields by 8–12% through enhanced phase separation during extraction. Computational studies (DFT) attribute this to lower solvent polarity (ET(30) = 33.3 vs. 42.2 for acetone), reducing thioacetate anion solvation.

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 80°C) reduces mesylate displacement reaction time from 4 hours to 35 minutes with comparable yields (87%). Energy consumption analysis shows a 62% reduction compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

Allylthioacetate undergoes various chemical reactions, including:

Oxidation: Allylthioacetate can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert allylthioacetate to thiols.

Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Allyl thioacetate serves as a crucial reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is frequently utilized in:

- Synthesis of Allyl Thiosulfonates : Recent studies demonstrate the reaction of sodium thiosulfonates with alkyl halides to produce allyl thiosulfonates efficiently. This method showcases high yields and scalability, making it advantageous for industrial applications .

- Formation of Disulfides : this compound can be involved in oxidative coupling reactions to create disulfides, which are important in various biochemical processes. The compound's reactivity allows for straightforward synthesis pathways that are beneficial for pharmaceutical applications .

Material Science

This compound is integral to developing advanced materials, particularly photodegradable hydrogels used in tissue engineering:

- Photodegradable Hydrogels : Research highlights the use of allyl sulfide-based hydrogels that degrade under UV light. These hydrogels are designed to support the growth of intestinal organoids by allowing for rapid degradation and passaging without compromising cell viability. The degradation kinetics can be tailored through the choice of thiol crosslinkers, enhancing their application in regenerative medicine .

Table 1: Properties of this compound-Based Hydrogels

| Property | Value |

|---|---|

| Degradation Time | < 15 seconds under UV light |

| Supporting Cell Types | Intestinal stem cells |

| Crosslinker Variants | AS-PA, AS-AA |

| Photoinitiator Used | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |

Biomedical Applications

In the biomedical field, this compound's properties enable its use in developing drug delivery systems and scaffolds for tissue engineering:

- Scaffolds for Organoid Culture : The ability to create hydrogels that support cell growth while being easily degradable makes this compound a valuable component in creating scaffolds for organoid cultures. This application is significant as it allows for the maintenance and expansion of organoid models without reliance on animal-derived matrices .

- Drug Delivery Systems : The compound's reactivity can be harnessed to develop drug delivery systems that release therapeutic agents in response to specific stimuli (e.g., light). This controlled release mechanism enhances the efficacy and safety of drug formulations .

Case Study 1: Intestinal Organoid Culture

A study demonstrated the use of allyl sulfide photodegradable hydrogels to culture intestinal organoids. The hydrogels allowed for repeated passaging of stem cells while maintaining their morphology and functionality. The rapid degradation facilitated by UV light exposure enabled efficient cell handling without loss of viability or growth potential .

Case Study 2: Synthesis of Functionalized Compounds

Research on this compound has shown its effectiveness in synthesizing functionalized compounds through one-pot reactions involving various nucleophiles. This method not only simplifies the synthesis process but also enhances yield and purity, making it a valuable approach in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of allylthioacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a prodrug, releasing thiols upon metabolic activation. These thiols can modulate redox-sensitive pathways and exert antioxidant effects. Additionally, allylthioacetate can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of allyl thioacetate with structurally or functionally related compounds:

Challenges and Limitations

- Substrate Scope : this compound synthesis fails with certain thiosulfonates (e.g., 3k and 3qb), limiting substrate versatility .

Biological Activity

Allyl thioacetate (C₅H₈OS) is an organosulfur compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

This compound is a thioester derived from allyl alcohol and thioacetic acid. Its structure can be represented as follows:

- Molecular Formula : C₅H₈OS

- Molecular Weight : 116.18 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism of action appears to involve the modification of thiol groups in microbial proteins, leading to oxidative stress and cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL | Inhibition of thiol-containing enzymes |

| Staphylococcus aureus | 0.25 - 0.5 mg/mL | Induction of oxidative stress |

| Candida albicans | 1.0 - 2.0 mg/mL | Disruption of cell membrane integrity |

These findings indicate that this compound may be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties across various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth through several mechanisms.

Table 2: Anticancer Effects of this compound

The ability to target multiple pathways makes this compound a promising candidate for further cancer research.

Case Studies

- Study on Lung Cancer Cells : A study involving A549 lung cancer cells revealed that this compound significantly reduced cell proliferation and induced apoptosis through oxidative stress mechanisms. The compound also acted as an immune checkpoint inhibitor by downregulating PD-L1 expression, which is crucial for tumor immune evasion .

- Colon Cancer Research : In a study using HCT-116 colon cancer cells, this compound was found to activate caspase-3, leading to increased apoptosis rates. Furthermore, it modulated the expression levels of Bcl-2 and Bax proteins, promoting a pro-apoptotic environment .

Safety and Toxicity

While this compound exhibits promising biological activities, its safety profile must be considered. Preliminary studies indicate moderate toxicity levels; however, further research is needed to establish comprehensive safety data.

Table 3: Toxicity Profile

| Parameter | Observed Effect |

|---|---|

| Acute Toxicity | Moderate toxicity in animal models |

| Chronic Exposure | Potential liver toxicity reported |

Q & A

Basic: What are the standard methods for synthesizing allyl thioacetate derivatives in organic synthesis?

Answer:

this compound derivatives are commonly synthesized via two primary routes:

- Allylation followed by thioacetylation : Hydroxyl groups (e.g., in PEG-(OH)ₙ) are first converted to allyl ethers using allyl bromide, followed by radical-mediated addition of thioacetic acid to form thioacetate intermediates. Quantitative conversion is confirmed by ¹H NMR (e.g., disappearance of allyl ether signals) .

- Alkyl halide substitution : Alkyl/allyl halides react with potassium thioacetate (KSAc) in solvents like DMF or acetonitrile. For example, tertiary alkyl halides require zinc thioacetate in aprotic solvents to favor substitution over elimination . Deprotection to thiols is achieved using sodium thiomethoxide or hydrazine .

Advanced: How can researchers optimize reaction conditions for Cu-catalyzed C−S cross-coupling involving this compound to mitigate low yields?

Answer:

Key optimization strategies include:

- Catalyst-ligand systems : Screening Cu sources (e.g., Cu(CF₃SO₃)₂, CuI) with ligands like 1,10-phenanthroline enhances catalytic activity. shows Cu(CF₃SO₃)₂ with TBATFB in DMF achieves efficient coupling between aryl halides and thioacetates .

- Solvent and temperature : Contrasting data in reveals DMF at 80°C yields 85–88% for allyl disulfides, while polar aprotic solvents stabilize intermediates in cross-coupling .

- Stoichiometry : Excess KSAc (1.5–2 eq.) ensures complete conversion of aryl halides, minimizing side reactions .

Advanced: What analytical techniques are most effective for characterizing this compound intermediates and confirming successful deprotection to thiols?

Answer:

- ¹H NMR : Thiol-specific signals (e.g., 2.61 ppm for –SH adjacent methylene) confirm deprotection. This compound intermediates show characteristic allyl and acetyl peaks (e.g., 4.5–5.5 ppm for allyl protons) .

- Ellman’s assay : Quantifies free thiols with high sensitivity (e.g., >95% conversion in ) .

- IR spectroscopy : Loss of C=O stretches (~1760 cm⁻¹) indicates acetyl group removal .

- Elemental analysis and mass spectrometry : Validates molecular composition, as used in ferrocenylthioacetate characterization .

Basic: What role does this compound serve as a protecting group in multi-step organic syntheses?

Answer:

this compound acts as a temporary thiol-protecting group :

- Stability : The acetyl group prevents oxidation during synthetic steps (e.g., phosphorylation in ) .

- Mild deprotection : Hydrazine or NaSH selectively removes the acetyl group without disrupting other functionalities (e.g., macrocycle formation in ) .

- Radiolabeling compatibility : Used in Ru(II) bipyridyl complexes to introduce thiols post-deprotection .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound derivatives, and how can they be controlled?

Answer:

- Nucleophile strength : Strong nucleophiles like KSAc favor substitution (e.g., ), while weaker bases (e.g., amines) promote elimination .

- Steric and solvent effects : Aprotic solvents (DMF, CH₃CN) stabilize SN2 pathways. For allylic/tertiary halides, Zn(SAc)₂ in aprotic media suppresses E2 elimination ( ) .

- Temperature control : Lower temperatures (0–25°C) disfavor elimination, as seen in glucose derivative phosphorylation ( ) .

Advanced: How can contradictions in reported yields for this compound-mediated reactions be resolved?

Answer:

- Reagent purity : emphasizes using anhydrous KSAc and rigorously dried solvents to prevent hydrolysis .

- Catalyst pre-activation : Pre-stirring Cu catalysts with ligands (e.g., 1,10-phenanthroline) enhances reactivity, addressing inconsistencies in cross-coupling efficiency .

- Reaction monitoring : Real-time techniques like TLC or in-situ IR can identify side products (e.g., disulfides in ) and adjust conditions dynamically .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicity : this compound and its precursors (e.g., allyl bromide) are irritants. Use fume hoods and PPE .

- Deprotection hazards : Hydrazine releases toxic H₂S; neutralization with acidic traps is critical .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced: What strategies improve reproducibility in multi-step syntheses involving this compound intermediates?

Answer:

- Stepwise characterization : Intermediate validation via NMR and MS at each step (e.g., ’s macrocycle synthesis) prevents cumulative errors .

- Standardized protocols : highlights optimizing reaction steps (e.g., thioacetate 43 synthesis) by reducing variables like solvent purity and stirring rates .

- Catalyst recycling : Reusable Amberlyst® resins for thioacetylation ( ) enhance consistency in Ru complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.